6,7-DIMETHOXY-3-[2-(MORPHOLIN-4-YL)ETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
Overview
Description
6,7-DIMETHOXY-3-[2-(MORPHOLIN-4-YL)ETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of methoxy groups at positions 6 and 7, a morpholine moiety at position 3, and a sulfanyl group at position 2. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-[2-(MORPHOLIN-4-YL)ETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of anthranilic acid derivatives with aldehydes or ketones.
Introduction of the Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Morpholine Moiety: The morpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine ring.
Incorporation of the Sulfanyl Group: The sulfanyl group at position 2 can be introduced through thiolation reactions using reagents such as thiourea or thiols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-3-[2-(MORPHOLIN-4-YL)ETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions can replace the methoxy or morpholine groups with other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
6,7-DIMETHOXY-3-[2-(MORPHOLIN-4-YL)ETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-[2-(MORPHOLIN-4-YL)ETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit selective norepinephrine reuptake, which can lead to increased levels of norepinephrine in the synaptic cleft and enhanced neurotransmission . Additionally, it may interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid: This compound shares the quinazolinone core and methoxy groups but differs in the presence of a carboxylic acid group instead of the sulfanyl group.
6,7-Dimethoxy-3,4-Dihydroisoquinoline: This compound has a similar methoxy substitution pattern but lacks the quinazolinone core and morpholine moiety.
DMTMM (4-(4,6-Dimethoxy-1,3,5-Triazin-2-yl)-4-Methyl-Morpholinium Chloride): This compound contains a morpholine moiety and methoxy groups but differs in its triazine core.
Uniqueness
6,7-DIMETHOXY-3-[2-(MORPHOLIN-4-YL)ETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its combination of the quinazolinone core, methoxy groups, morpholine moiety, and sulfanyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6,7-dimethoxy-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-21-13-9-11-12(10-14(13)22-2)17-16(24)19(15(11)20)4-3-18-5-7-23-8-6-18/h9-10H,3-8H2,1-2H3,(H,17,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDAKYQBANJWBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCN3CCOCC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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